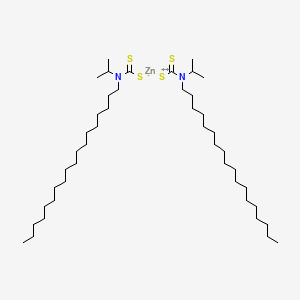![molecular formula C4H6Cl2OS B14169815 [(2-Chloroethyl)sulfanyl]acetyl chloride CAS No. 89124-14-1](/img/structure/B14169815.png)
[(2-Chloroethyl)sulfanyl]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chloroethyl)sulfanyl]acetyl chloride is an organosulfur compound with the molecular formula C4H6Cl2OS. It is a derivative of acetyl chloride where one of the hydrogen atoms is replaced by a (2-chloroethyl)sulfanyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
[(2-Chloroethyl)sulfanyl]acetyl chloride can be synthesized through the reaction of 2-chloroethanethiol with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored closely to maintain the desired temperature and pressure conditions.
化学反应分析
Types of Reactions
[(2-Chloroethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amides, esters, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and thiols.
科学研究应用
[(2-Chloroethyl)sulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2-Chloroethyl)sulfanyl]acetyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The sulfanyl group can also participate in redox reactions, further expanding the compound’s reactivity profile.
相似化合物的比较
[(2-Chloroethyl)sulfanyl]acetyl chloride can be compared with other similar compounds such as:
Mustard Gas (Bis(2-chloroethyl) sulfide): Both compounds contain the (2-chloroethyl)sulfanyl group, but mustard gas is known for its use as a chemical warfare agent due to its cytotoxic properties.
Chloroacetyl Chloride: This compound is similar in structure but lacks the sulfanyl group, making it less versatile in terms of reactivity.
Sulfonyl Chlorides: These compounds contain a sulfonyl group instead of a sulfanyl group, leading to different reactivity patterns and applications.
This compound stands out due to its unique combination of the acetyl and (2-chloroethyl)sulfanyl groups, providing a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
89124-14-1 |
|---|---|
分子式 |
C4H6Cl2OS |
分子量 |
173.06 g/mol |
IUPAC 名称 |
2-(2-chloroethylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C4H6Cl2OS/c5-1-2-8-3-4(6)7/h1-3H2 |
InChI 键 |
KYOORUUADIKFEV-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)SCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
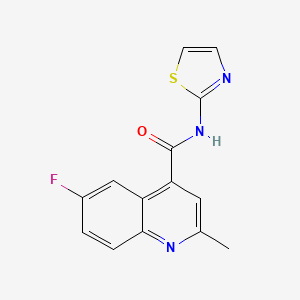

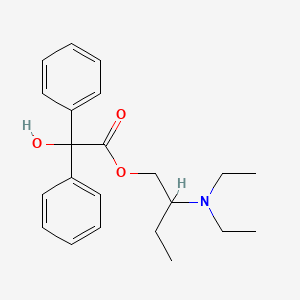
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
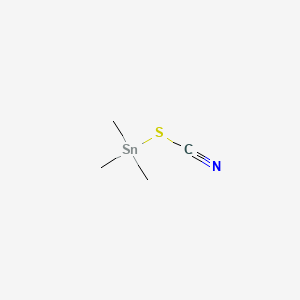
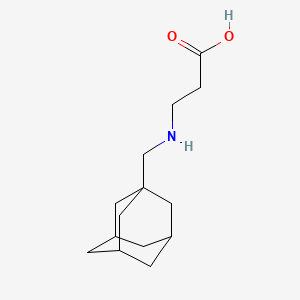

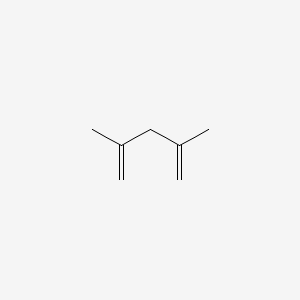
![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)

![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
